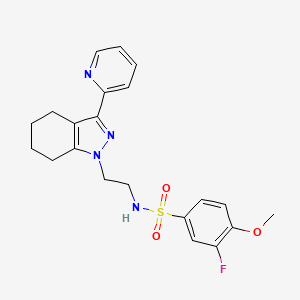

![molecular formula C22H33ClN2O B2466543 N-[2-(Dimethylamino)ethyl]-2-(3-phenyladamantan-1-YL)acetamide hydrochloride CAS No. 1049788-59-1](/img/structure/B2466543.png)

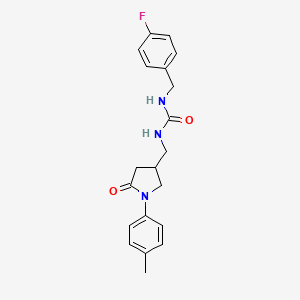

N-[2-(Dimethylamino)ethyl]-2-(3-phenyladamantan-1-YL)acetamide hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-[2-(Dimethylamino)ethyl]-2-(3-phenyladamantan-1-YL)acetamide hydrochloride is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known as memantine hydrochloride and is classified as an NMDA receptor antagonist. It has been found to have various biochemical and physiological effects, making it a valuable tool for studying the mechanisms of various diseases and disorders.

Aplicaciones Científicas De Investigación

Radiosynthesis and Herbicide Safeners

- Radiosynthesis of Chloroacetanilide Herbicides and Dichloroacetamide Safeners : Research has focused on the radiosynthesis of chloroacetanilide herbicides and dichloroacetamide safeners, such as acetochlor and R-29148, to study their metabolism and mode of action. This process involves reductive dehalogenation and other synthetic steps to obtain high specific activity compounds for metabolic studies (Latli & Casida, 1995).

Synthetic Utility in Organic Chemistry

- Synthetic Utility of α-(Dimethylamino)benzylidene Acetals : The dimethylamino group's reactivity has been exploited in organic synthesis, particularly in the formation of cyclic α-(dimethylamino)benzylidene and 1-(dimethylamino)ethylidene acetals from vicinal cis-diols. These acetals serve as temporary protecting groups for vicinal diols, facilitating selective benzoylation and acetylation (Hanessian & Moralioglu, 1972).

Anthelminthic Applications

- Amidantel as a Potent Anthelminthic : Compounds containing dimethylaminoethyl groups have demonstrated significant anthelminthic activity. Amidantel, a new aminophenylamidine, is active against a range of nematodes, filariae, and cestodes, showing promise in veterinary applications (Wollweber et al., 1979).

Anti-histaminic Activity

- Anti-histaminic Activity of Mannich Bases : Mannich bases with dimethylaminoethyl groups, such as dimethylaminoethyl p-chlorophenyl ketone hydrochloride, have shown significant anti-histaminic activity in various in vivo and in vitro models. This highlights the potential for developing new therapeutic agents based on this functional group (Chaturvedi, Patnaik, & Dhawan, 1982).

Metabolism and Toxicology of Herbicides

- Metabolism of Chloroacetamide Herbicides : Studies on the comparative metabolism of chloroacetamide herbicides, such as acetochlor and metolachlor, in human and rat liver microsomes reveal the complex metabolic pathways involved and the potential for carcinogenicity through metabolic activation. This research is crucial for understanding the safety and environmental impact of these widely used herbicides (Coleman et al., 2000).

Propiedades

IUPAC Name |

N-[2-(dimethylamino)ethyl]-2-(3-phenyl-1-adamantyl)acetamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H32N2O.ClH/c1-24(2)9-8-23-20(25)15-21-11-17-10-18(12-21)14-22(13-17,16-21)19-6-4-3-5-7-19;/h3-7,17-18H,8-16H2,1-2H3,(H,23,25);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAEBLKMOTWKZJE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCNC(=O)CC12CC3CC(C1)CC(C3)(C2)C4=CC=CC=C4.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H33ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(Dimethylamino)ethyl]-2-(3-phenyladamantan-1-YL)acetamide hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

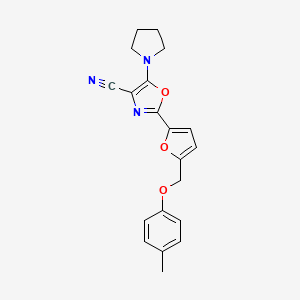

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(3-methoxyphenyl)-3-methyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2466461.png)

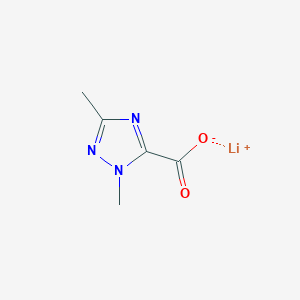

![1-[(4-chlorophenyl)sulfonyl]-3-cyclopropyl-1H-pyrazole](/img/structure/B2466465.png)

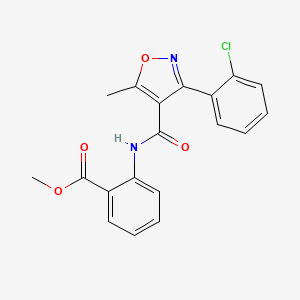

![N-(4-(2-((2-carbamoylphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2466468.png)

![3-(3-Methylphenyl)-6-phenacyltriazolo[4,5-d]pyrimidin-7-one](/img/structure/B2466473.png)

![N-[(2-Methoxyphenyl)-(1-methylimidazol-2-yl)methyl]prop-2-enamide](/img/structure/B2466474.png)

![N-(Cyanomethyl)-2-[2-oxo-3,7-bis(trifluoromethyl)quinoxalin-1-yl]acetamide](/img/structure/B2466477.png)

![2-Azabicyclo[2.2.1]heptane-2-carboxylic acid, 3-[6-[9,9-difluoro-7-[2-[(6S)-5-[(2S)-2-[(methoxycarbonyl)amino]-3-methyl-1-oxobutyl]-5-azaspiro[2.4]hept-6-yl]-1H-imidazol-5-yl]-9H-fluoren-2-yl]-1H-benzimidazol-2-yl]-, 1,1-dimethylethyl ester, (1R,3S,4S)-](/img/structure/B2466481.png)